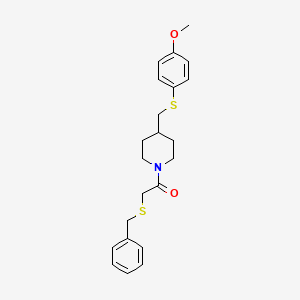

![molecular formula C18H16N2O5S3 B2469520 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097859-75-9](/img/structure/B2469520.png)

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bithiophenes are a class of organic compounds that consist of two thiophene rings connected by a single bond . They are commonly used in the synthesis of organic semiconductors, dyes, and pharmaceuticals .

Synthesis Analysis

Bithiophenes can be synthesized through various methods, including cross-coupling reactions starting from 2-halothiophenes .Molecular Structure Analysis

The molecular structure of bithiophenes consists of two thiophene rings connected by a single bond . The two rings in bithiophenes are coplanar, unlike in biphenyl .Chemical Reactions Analysis

Bithiophenes can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

Bithiophenes have a molecular weight of 166.263 . They are colorless solids, although commercial samples are often greenish . They have a melting point of 31.1 °C and a boiling point of 260 °C .Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Synthesis

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

Material Science

Bithiophene derivatives are used in material science due to their unique properties. They are used in the synthesis of new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties .

Technology

In technology, bithiophene derivatives are used in various applications. For instance, they are used in organic electronics .

Solar Cell Technology

The energy levels and crystallinity of the polymer donor greatly affect the active layer morphology and device performance in non-fullerene organic solar cells (OSCs). In this work, a new series of polymer donors consisting of dithieno [2,3-d:2′,3′-d′]benzo [1,2-b:4,5-b′]dithiophene (DTBDT) and 2,2′-bithiophene-3,3′-dicarboximide (BTI) units were synthesized . The BTI unit shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S3/c1-20-13-8-12(2-3-15(13)25-18(20)22)28(23,24)19-9-14(21)17-5-4-16(27-17)11-6-7-26-10-11/h2-8,10,14,19,21H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSVXLPRUPYZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)